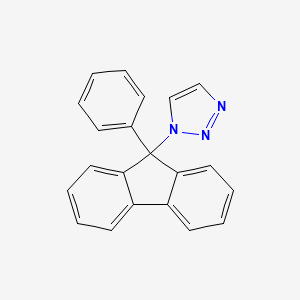
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a triazole ring fused with a fluorenyl group. The presence of the phenyl group further enhances its chemical properties, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common synthetic route includes the reaction of azides with alkynes in the presence of a copper catalyst. The reaction conditions often involve the use of aqueous medium and mild temperatures to achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to its observed effects in various applications . The triazole ring’s ability to form stable complexes with metal ions is particularly important in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: The parent compound without the fluorenyl and phenyl groups.
1H-1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Eigenschaften
CAS-Nummer |
828265-50-5 |
|---|---|
Molekularformel |
C21H15N3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-(9-phenylfluoren-9-yl)triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-14-22-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
InChI-Schlüssel |
SZQVIAGZXWPGLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


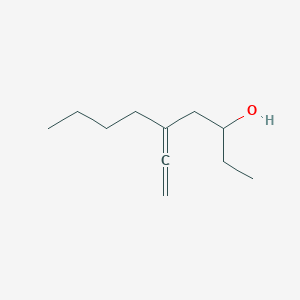
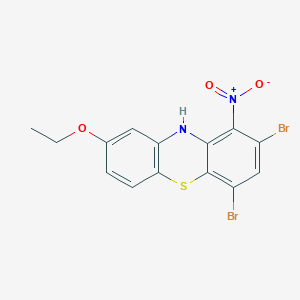
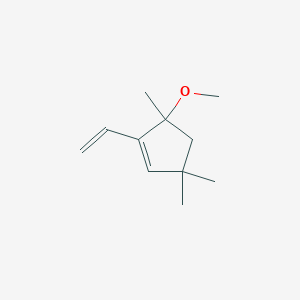
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)
![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
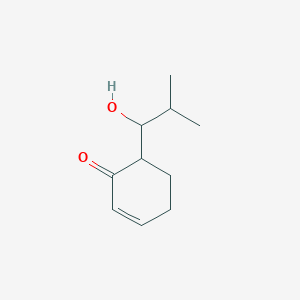

![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
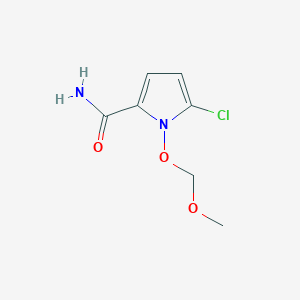

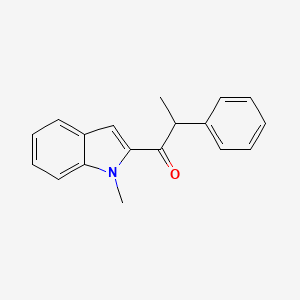

![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
